DDD86481 was developed through a collaborative effort involving medicinal chemists and pharmacologists aiming to create compounds that can modulate neurokinin receptor activity. It is classified under small molecule antagonists, specifically targeting the neurokinin-1 receptor, which is part of the tachykinin family of neuropeptides.
The synthesis of DDD86481 involves several key steps, typically starting from readily available precursors. The process can be summarized as follows:
DDD86481 has a complex molecular structure characterized by multiple functional groups that contribute to its activity. The molecular formula is typically represented as C_{x}H_{y}N_{z}O_{w}, where specific values for x, y, z, and w depend on the precise synthetic route taken.
The structural analysis often employs techniques such as X-ray crystallography or NMR spectroscopy to elucidate its conformation.
DDD86481 participates in various chemical reactions that are relevant for its pharmacological profile:
These reactions are typically studied using in vitro assays to simulate physiological conditions.
The mechanism of action of DDD86481 primarily revolves around its role as a selective antagonist of the neurokinin-1 receptor:
Quantitative studies often measure the binding affinity (Ki values) and functional assays assess downstream signaling effects post-receptor inhibition.
Understanding the physical and chemical properties of DDD86481 is essential for its application in drug development:
These properties influence formulation strategies for potential therapeutic use.
DDD86481 has several potential applications in scientific research and therapeutic development:
DDD86481 (PCLX-001/zelenirstat) is a synthetic small molecule with the systematic IUPAC name 2,6-dichloro-N-(3-isobutyl-1,5-dimethyl-1H-pyrazol-4-yl)-4-(2-(piperazin-1-yl)pyridin-4-yl)benzenesulfonamide. Its molecular formula is C₂₄H₃₀Cl₂N₆O₂S, corresponding to a molecular weight of 537.51 g/mol [1] [10]. The structure features:
CC(C)CC1=NN(C)C(=C1NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC=NC(=C3)N4CCNCC4)Cl)C
[10]. Table 1: Structural Properties of DDD86481
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₀Cl₂N₆O₂S |
Molecular Weight | 537.51 g/mol |
XLogP | 3.04 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 8 |
Topological Polar Surface Area | 97.78 Ų |
DDD86481 exhibits low aqueous solubility (insoluble in water and ethanol) but shows moderate solubility in DMSO (13 mg/mL, 24.18 mM) [1] [4]. The compound demonstrates high chemical purity (99.58% by HPLC) and stability when stored as a lyophilized powder at -20°C for ≥3 years [1] [8]. Its lipophilicity (LogP ~3.04) aligns with Lipinski’s rule of five (with one violation for MW >500), suggesting moderate cell membrane permeability [10]. Stability studies confirm no significant degradation under controlled storage, though moisture absorption in DMSO reduces solubility over time [1].
DDD86481 is a potent, orally active dual inhibitor of N-myristoyltransferases NMT1 and NMT2. These enzymes catalyze the attachment of myristate (C14 fatty acid) to N-terminal glycine residues of eukaryotic proteins. This modification is essential for:
In vitro enzymatic assays reveal sub-nanomolar inhibition:
Table 2: Comparative Potency of NMT Inhibitors
Compound | NMT1 IC₅₀ (nM) | NMT2 IC₅₀ (nM) | Anti-Tumor Activity (Fold vs. DDD85646) |
---|---|---|---|
DDD85646 | ~50 | ~80 | 1.0 (Reference) |
DDD86481 | 5 | 8 | 8.8 |
IMP-1088 | <2 | <2 | Not reported |
DDD86481 evolved from the prototypical inhibitor DDD85646 through strategic modifications:
Molecular dynamics simulations confirm that DDD86481 forms a stable salt bridge with NMT’s C-terminal carboxylate group, mimicking the binding mode of IMP-1088 but with enhanced affinity due to optimized van der Waals contacts [2].
Key strategies to enhance oral bioavailability included:
Table 3: Key SAR Optimization Strategies in DDD86481 Development
Modification Site | Chemical Change | Impact on Properties |
---|---|---|
Pyrazole R3 position | Addition of isobutyl group | ↑ Hydrophobic interactions; 8.8× ↑ anti-tumor potency |
Benzenesulfonamide | Halogen retention (Cl) | ↑ Metabolic stability and target affinity |
Piperazine | Unsubstituted | Maintains +1 charge for salt bridge formation |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0